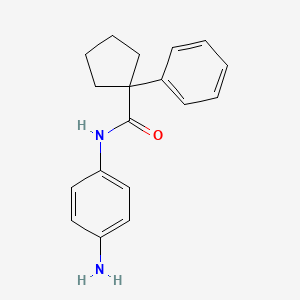
2-(4-phenyl-1-piperazinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Descripción general
Descripción
The compound "2-(4-phenyl-1-piperazinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide" falls into a category of compounds known for their potential in various biological activities due to the presence of 1,3,4-thiadiazole and piperazine moieties. Research in this area focuses on the synthesis, characterization, and exploration of the properties of such compounds, aiming to understand their chemical and physical behavior for potential applications.
Synthesis Analysis
The synthesis of similar thiadiazole and piperazine derivatives often involves multi-step reactions, starting from readily available chemicals. For example, compounds have been synthesized using chloroacetylation followed by reaction with substituted piperazines or thiadiazole derivatives (Ismailova et al., 2014), (Mehta et al., 2019). This approach allows for the introduction of various functional groups, influencing the final compound's properties.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by techniques like NMR, IR spectroscopy, and X-ray crystallography, providing insight into the arrangement of atoms and the conformation of the molecule. The structure affects the compound's reactivity, interaction with other molecules, and its overall chemical behavior (Boechat et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including further functionalization or interaction with biological targets. Their reactivity is influenced by the presence of reactive sites within the molecule, such as the thiadiazole ring and the piperazine nitrogen atoms. Studies have explored their potential as intermediates in organic synthesis and in forming complexes with metals or other chemical entities (Foroumadi et al., 2005).
Propiedades
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-2-6-16-19-20-17(24-16)18-15(23)13-21-9-11-22(12-10-21)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQXGOLONKNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylpiperazin-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4543076.png)
![N,N'-[methylenebis(2-cyano-4,1-phenylene)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4543094.png)
![6-amino-2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B4543105.png)
![2,6-dimethoxy-N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4543114.png)



![1-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4543134.png)
![5-benzylidene-2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4543135.png)

![3-amino-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543146.png)

![5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4543172.png)
![methyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B4543177.png)